

# Apoptosis Induction by Ppm-18 in Bladder Cancer: A Technical Guide

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## Compound of Interest

Compound Name: Ppm-18

Cat. No.: B1680078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of **Ppm-18**, a novel analog of vitamin K, as a potent inducer of apoptosis in bladder cancer cells. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in oncology and drug development.

## Executive Summary

**Ppm-18** has been identified as a promising anti-cancer agent that effectively suppresses proliferation and induces programmed cell death (apoptosis) in bladder cancer cells.<sup>[1][2][3]</sup> Its mechanism of action is multifaceted, initiating a signaling cascade that involves the generation of reactive oxygen species (ROS), activation of AMP-activated protein kinase (AMPK), and subsequent modulation of key pathways including PI3K/AKT and mTORC1.<sup>[1][2]</sup> This culminates in the activation of the intrinsic apoptotic pathway and a form of autophagy that promotes cell death.<sup>[1]</sup> Both in vitro and in vivo studies have demonstrated the efficacy of **Ppm-18** in reducing bladder cancer cell viability and tumor growth.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **Ppm-18**'s effects on bladder cancer cell lines T24 and EJ.

Table 1: Effect of **Ppm-18** on Bladder Cancer Cell Viability (MTS Assay)

Cell Line	Ppm-18 Concentration (μM)	Incubation Time (h)	Cell Viability (%)
T24	0	24	100
5	24	~85	
10	24	~60	
15	24	~40	
15	0	100	
15	6	~80	
15	12	~60	
15	24	~40	
EJ	0	24	100
5	24	~80	
10	24	~55	
15	24	~35	
15	0	100	
15	6	~75	
15	12	~55	
15	24	~35	

Data are approximated from graphical representations in the source literature.[\[4\]](#)

Table 2: Apoptosis Induction by **Ppm-18** (Annexin V-FITC/PI Staining)

Cell Line	Ppm-18 Concentration (μM)	Apoptotic Cells (%)
T24	0	~5
5	~15	
10	~25	
15	~40	
EJ	0	~4
5	~12	
10	~20	
15	~35	

Data are approximated from graphical representations in the source literature.[\[5\]](#)

Table 3: Effect of **Ppm-18** on Mitochondrial Membrane Potential (JC-1 Assay)

Cell Line	Ppm-18 Concentration (μM)	Depolarized Mitochondria (%)
T24	0	~5
10	~30	
EJ	0	
10	~25	

Data are approximated from graphical representations in the source literature.[\[5\]](#)

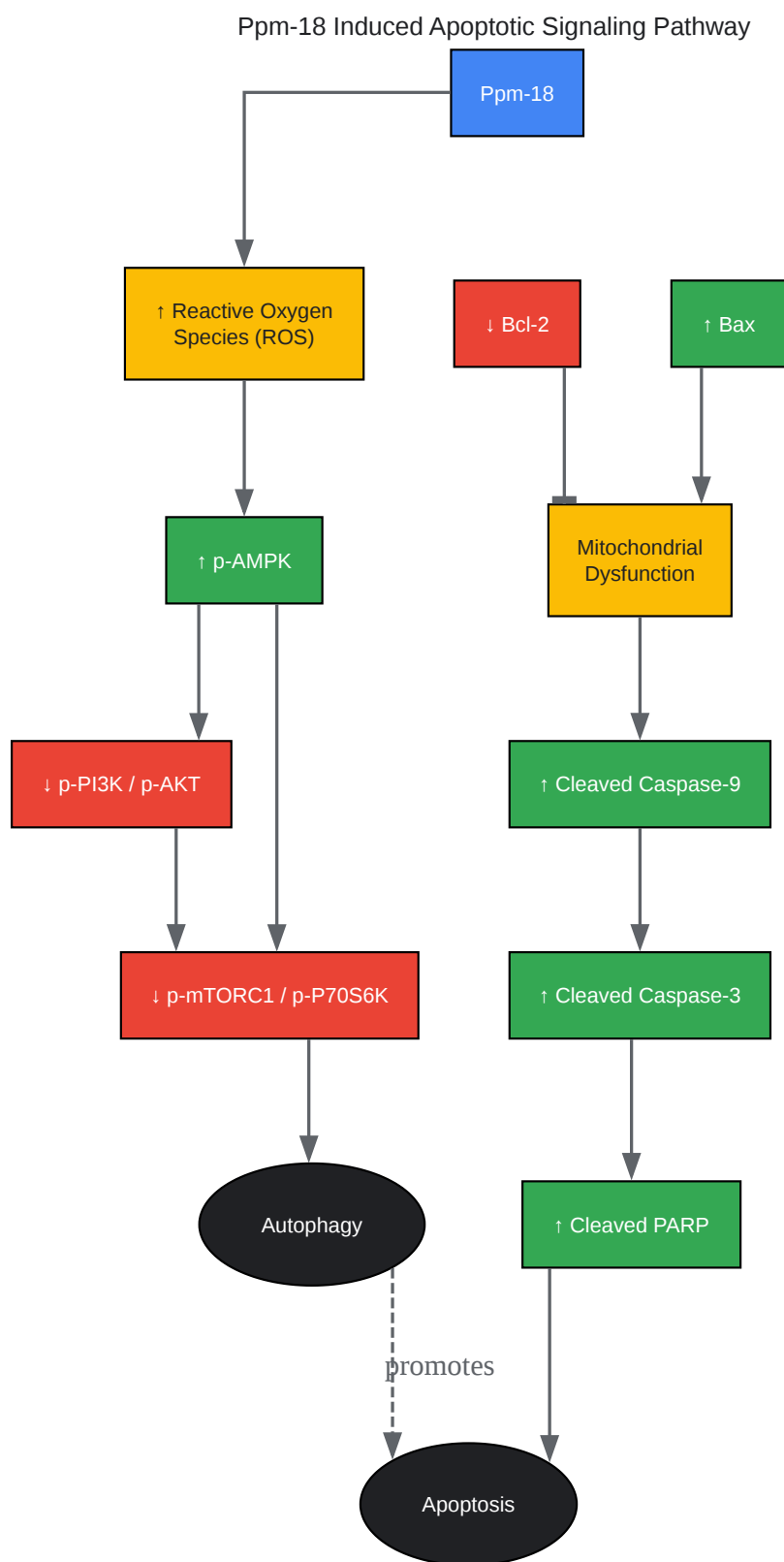
Table 4: In Vivo Efficacy of **Ppm-18** in Bladder Cancer Xenografts

Treatment Group	Dosage	Tumor Volume Reduction	Survival Rate
Control	-	-	14.3%
Ppm-18	10 mg/kg	Significant	85.7%

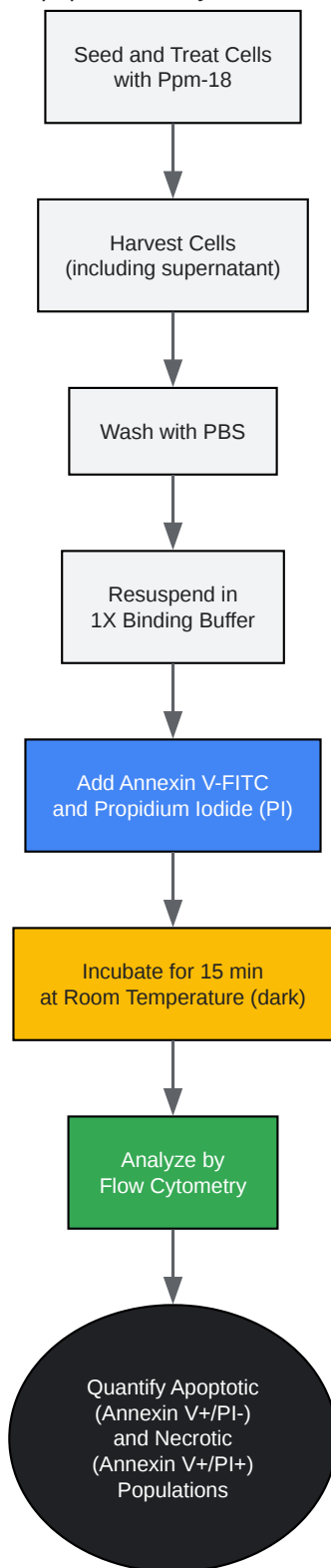
Source:[1]

## Signaling Pathways

**Ppm-18** induces apoptosis through a defined signaling cascade. The key pathways are illustrated below.



## Apoptosis Assay Workflow

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## References

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